Ethylene glycol diglycidyl ether
Description
Nomenclature and Chemical Structure within the Glycidyl (B131873) Ether Family
Ethylene (B1197577) glycol diglycidyl ether, commonly abbreviated as EGDGE, is systematically named 1,2-bis(2,3-epoxypropoxy)ethane or 2,2'-[1,2-ethanediylbis(oxymethylene)]bisoxirane. nih.govnist.gov It belongs to the glycidyl ether family, a class of organic compounds characterized by an ether linkage to a glycidyl group, which contains an epoxide ring. The chemical formula for EGDGE is C8H14O4, and its structure consists of a central ethylene glycol core flanked by two glycidyl ether moieties. nih.govnist.govchemicalbook.com This bifunctional nature, with two terminal oxirane rings, is central to its utility in polymerization and cross-linking reactions. polysciences.com
The structure of EGDGE imparts a degree of flexibility and water miscibility, which distinguishes it from some other members of the glycidyl ether family. For instance, poly(propylene glycol) diglycidyl ether (PPGDGE) also contains a flexible polyether backbone but has a more hydrophobic character due to the propylene (B89431) oxide units. wikipedia.org In contrast, resorcinol (B1680541) diglycidyl ether (RDGE) has a more rigid aromatic core, leading to different mechanical properties in the resulting polymers. taylorandfrancis.com
Table 1: Properties of Ethylene Glycol Diglycidyl Ether (EGDGE)
| Property | Value |
|---|---|
| Molecular Formula | C8H14O4 nih.govnist.govchemicalbook.com |
| Molecular Weight | 174.19 g/mol nih.govnist.gov |
| IUPAC Name | 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane nih.gov |
| CAS Number | 2224-15-9 nih.govnist.gov |
| Appearance | Colorless to pale yellow clear liquid smolecule.com |
| Boiling Point | 112 °C at 4.5 mm Hg chemicalbook.comaecochemical.comchemicalbook.com |
| Density | 1.118 g/mL at 25 °C chemicalbook.comaecochemical.comchemicalbook.com |
| Refractive Index | n20/D 1.463 aecochemical.comchemicalbook.com |
Reactivity of Oxirane Rings in EGDGE: Fundamental Principles
The chemical reactivity of EGDGE is dominated by its two terminal oxirane (epoxide) rings. These three-membered rings are highly strained and, therefore, susceptible to ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.comlumenlearning.com This reactivity is the cornerstone of EGDGE's function as a cross-linker and monomer in polymer synthesis. smolecule.com
The ring-opening of epoxides can be catalyzed by either acidic or basic conditions. masterorganicchemistry.com
Under basic or nucleophilic conditions: The nucleophile, such as an amine, alcohol, or thiol, directly attacks one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the ring to form a new covalent bond and a hydroxyl group. This SN2-type reaction is highly efficient for creating cross-linked polymer networks. lumenlearning.compolysciences.com
Under acidic conditions: The oxygen atom of the epoxide ring is first protonated, which makes the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom of the epoxide. lumenlearning.com
The bifunctional nature of EGDGE allows it to react with two different molecules, or two functional groups on the same polymer chain, thereby forming a stable, three-dimensional network structure. This cross-linking ability is fundamental to its use in creating hydrogels, adhesives, and coatings with enhanced mechanical and thermal properties. polysciences.com
Historical Context of EGDGE in Polymer Chemistry and Biomaterial Science
The development and use of ethylene glycol and its derivatives have a rich history. Ethylene glycol itself was first synthesized in 1859 and saw widespread industrial production beginning in 1937. newworldencyclopedia.org The synthesis of glycidyl ethers, including EGDGE, followed the growth of the petrochemical industry, which provided the necessary precursors like ethylene glycol and epichlorohydrin (B41342). wikipedia.orgresearchgate.net
In polymer chemistry, EGDGE emerged as a valuable reactive diluent for epoxy resins. Its low viscosity helps to reduce the viscosity of high molecular weight epoxy resins, making them easier to process, while its reactive nature allows it to become an integral part of the final cured polymer network. polysciences.com This integration enhances the mechanical properties of the resulting material.
In the field of biomaterial science, the water-soluble and biocompatible nature of EGDGE has made it a cross-linking agent of choice for hydrogels. Hydrogels are water-swollen polymer networks that mimic the properties of natural tissues. EGDGE has been used to cross-link natural polymers like chitosan (B1678972) and hyaluronic acid, as well as synthetic polymers, for applications in drug delivery and tissue engineering. polysciences.comtaylorandfrancis.com For example, early research demonstrated the use of EGDGE to create cross-linked chitosan membranes for protein separations. polysciences.com
Significance of EGDGE in Contemporary Academic Research and Technological Advancements
This compound continues to be a compound of significant interest in both academic research and industrial applications due to its versatility and reactivity.
Recent Research Findings:
Advanced Hydrogels: Researchers are exploring the use of EGDGE to create "smart" hydrogels that can respond to external stimuli such as pH or temperature. These materials have potential applications in targeted drug delivery and regenerative medicine. taylorandfrancis.com
Biomedical Devices: EGDGE is being investigated for the development of biocompatible coatings for medical implants and as a component in biosensors. polysciences.comnih.gov For instance, it has been used to immobilize enzymes on microelectrode biosensors for in vivo monitoring of biological processes. nih.gov
High-Performance Polymers: In the realm of materials science, EGDGE is used to modify the properties of various polymers. For example, it has been shown to enhance the electrical conductivity of polymer films when used as a surface modifier. akademiabaru.com It has also been used to improve the mechanical properties and thermal stability of sodium alginate fibers. grafiati.com
UV-Curing Coatings: EGDGE has been utilized as a reactive diluent in cationic UV-curing coatings, contributing to the mechanical strength of the cured films. researchgate.net
Technological Advancements:
The unique properties of EGDGE have led to its adoption in several key technologies:
Adhesives and Coatings: Its ability to form strong cross-linked networks makes it an excellent component in high-performance adhesives and durable industrial coatings. polysciences.com
Fiber Modification: EGDGE is used to modify fibers to improve their mechanical properties and thermal stability. grafiati.com
Bioseparations: EGDGE-cross-linked hydrogels are employed in chromatographic separation of proteins and viruses. polysciences.com
The ongoing research and development centered on EGDGE underscore its importance as a fundamental chemical building block for creating a new generation of advanced materials with tailored properties for a wide range of applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Allyl glycidyl ether |
| Benzyl glycidyl ether |
| Bisphenol A diglycidyl ether |
| Bisphenol F diglycidyl ether |
| Butyl glycidyl ether |
| Carbon dioxide |
| Chitosan |
| Collagen |
| Diethylene glycol |
| Diethylene glycol monobutyl ether |
| Epichlorohydrin |
| Ethylene carbonate |
| Ethylene glycol |
| Ethylene glycol diacetate |
| Ethylene oxide |
| Ethylene thiourea |
| Glutaraldehyde |
| Hyaluronic acid |
| Neopentyl glycol diglycidyl ether |
| Poly(ethylene glycol) |
| Poly(ethylene glycol) diglycidyl ether |
| Poly(propylene glycol) diglycidyl ether |
| Poly(vinyl chloride) |
| Poly(ethylene oxide) |
| Propylene glycol |
| Resorcinol diglycidyl ether |
| Sodium alginate |
| Triethylene glycol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
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| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
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DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
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Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
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CAS No. |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
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| Record name | Bis(1,2-epoxypropylether)ethanediol | |
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| Record name | Ethylene glycol diglycidyl ether | |
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| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
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| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
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| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Advanced Synthetic Methodologies and Mechanistic Studies of Egdge
Catalytic Systems in EGDGE Synthesis
The synthesis of EGDGE is critically dependent on catalysis to facilitate the two core chemical transformations: the formation of a halohydrin intermediate and its subsequent conversion to the final epoxide structure.
Lewis Acid Catalysis in Halohydrin Formation
The initial step in EGDGE synthesis involves the ring-opening of the epoxide ring of epichlorohydrin (B41342) by the hydroxyl groups of ethylene (B1197577) glycol. This reaction is effectively catalyzed by Lewis acids. The Lewis acid coordinates with the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com This activation lowers the energy barrier for the ring-opening reaction. osti.gov
Mechanistic studies, including Density Functional Theory (DFT) calculations, have explored this process in detail. For the reaction between epichlorohydrin and an alcohol like methanol, the mechanism can be a concerted process where one alcohol molecule, adsorbed on the catalyst's active site, activates the epoxide, while a second alcohol molecule acts as the nucleophile. osti.govresearchgate.net The choice of Lewis acid catalyst significantly influences both the reaction rate and the regioselectivity of the ring-opening. osti.gov Research has shown that moderate-strength Lewis acids can be highly effective. osti.gov
Base-Catalyzed Dehydrochlorination Reactions
Following the formation of the bis(3-chloro-2-hydroxypropyl) ether intermediate, the next crucial step is dehydrochlorination to form the two glycidyl (B131873) ether groups. This transformation is an intramolecular substitution reaction catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH). eurochemengineering.comresearchgate.net The mechanism involves the deprotonation of the hydroxyl group by the base to form an alkoxide ion. rsc.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom, which is a good leaving group. rsc.org This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of the epoxide ring. rsc.orgyoutube.com
To maximize the yield of the desired epoxide, it is important to remove the product from the reaction environment as it forms to prevent side reactions like hydrolysis. eurochemengineering.com This is often achieved by performing the reaction in a reactive distillation column. eurochemengineering.com
Role of Novel Catalysts in Optimizing Reaction Kinetics
To overcome the challenges of the two-phase reaction system (aqueous ethylene glycol/base and organic epichlorohydrin), phase-transfer catalysts (PTCs) have been employed to optimize reaction kinetics. researchgate.netiagi.or.id PTCs, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride (TBACl) or benzyltriethylammonium chloride, facilitate the transfer of the hydroxide or alkoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs. rsc.orggoogle.comchemicalbook.comresearchgate.net
The use of PTCs offers several advantages:
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced. rsc.org
Milder Reaction Conditions: The synthesis can be carried out at lower temperatures (e.g., 40 °C) and with reduced reaction times. chemicalbook.com
Improved Efficiency: It allows for the use of stoichiometric amounts of reactants and can lead to higher product yields. researchgate.netchemicalbook.com
Process Simplification: PTCs enable a single-stage synthesis, eliminating the need to isolate the chlorohydrin intermediate and reducing epichlorohydrin consumption. researchgate.net
Epoxidation of Ethylene Glycol Derivatives
The primary route to EGDGE involves the epoxidation of ethylene glycol through its reaction with an epoxide precursor, namely epichlorohydrin.
Reaction of Ethylene Glycol with Epichlorohydrin
Etherification/Halohydrin Formation: Ethylene glycol reacts with two equivalents of epichlorohydrin. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is used to open the epoxide ring of epichlorohydrin, allowing the hydroxyl groups of ethylene glycol to add, forming the dichlorohydrin intermediate, 1,1'-[(ethane-1,2-diyl)bis(oxy)]bis(3-chloropropan-2-ol). researchgate.net
Cyclization/Dehydrochlorination: The intermediate is then treated with a base, like sodium hydroxide, which acts as a ring-closing agent. researchgate.net The base facilitates the intramolecular cyclization via dehydrochlorination, as described previously, forming the two terminal epoxide rings and yielding the final product, Ethylene Glycol Diglycidyl Ether. eurochemengineering.comresearchgate.net
Optimized conditions for this reaction involve carefully controlling the molar ratios of the reactants and the catalyst dosage. For instance, a molar ratio of 2.4:1 for epichlorohydrin to ethylene glycol and 2.2:1 for sodium hydroxide to ethylene glycol have been reported as preferable for high yield. researchgate.net
Direct Etherification Approaches with Epoxide Precursors
Direct etherification approaches aim to streamline the synthesis, making it more efficient and atom-economical. The use of phase-transfer catalysis (PTC) represents a significant step towards a more direct, one-pot synthesis. chemicalbook.comresearchgate.net Under PTC conditions, the reaction can proceed from ethylene glycol and epichlorohydrin to the final diglycidyl ether product without needing to isolate the chlorohydrin intermediate. researchgate.net
A typical direct procedure involves vigorously stirring a mixture of epichlorohydrin, sodium hydroxide pellets, water, and a phase-transfer catalyst. chemicalbook.com Ethylene glycol is then added dropwise to the mixture. chemicalbook.com This method combines the etherification and dehydrochlorination steps, leading to high yields in a shorter timeframe and under milder conditions. chemicalbook.com Other research into the direct synthesis of polyesterethers from ethylene glycol using ruthenium complexes also points towards novel catalytic pathways for forming ether linkages directly from diols, though this is for polymerization rather than the synthesis of a specific monomer like EGDGE. nih.gov
Synthesis via Phosphorus Pentoxide Mediated Reactions
While the primary industrial synthesis of EGDGE involves the reaction of ethylene glycol with epichlorohydrin, phosphorus pentoxide (P₄O₁₀) is not typically employed as a direct catalyst or reagent for this core reaction. Instead, its role is documented in the subsequent modification of EGDGE-derived intermediates to create specialized phosphate (B84403) esters. Phosphorus pentoxide is a powerful dehydrating and condensing agent, widely used to create anhydrides from carboxylic acids and to produce phosphate esters from alcohols. wikipedia.orgbyjus.comclariant.com
A notable application involves the synthesis of this compound dimethacrylate phosphate, a compound used as an adhesion promoter in UV-curable coatings. google.com In this multi-step process, EGDGE is first reacted with methacrylic acid in a ring-opening addition reaction. The resulting intermediate, this compound dimethacrylate, then undergoes an esterification reaction with phosphorus pentoxide to yield the final phosphate product. google.com
The reaction sequence can be summarized as:
Ring-Opening Addition: this compound + Methacrylic Acid → this compound dimethacrylate
Esterification: this compound dimethacrylate + Phosphorus Pentoxide → this compound dimethacrylate phosphate google.com
This process highlights the utility of phosphorus pentoxide in creating complex organophosphate derivatives from an EGDGE backbone, rather than its use in the synthesis of EGDGE itself. Some general chemical product descriptions have anecdotally mentioned that ethylene glycol reacts with phosphorus pentoxide to form an epoxy, but this is a scientifically imprecise description of its established reactivity. biosynth.comtistory.com
Mechanistic Elucidation of EGDGE Formation
The most common synthesis of EGDGE is a variation of the Williamson ether synthesis, which proceeds via a two-step mechanism involving the formation of a halohydrin intermediate followed by dehydrochlorination. ontosight.aiwikipedia.org
Detailed Reaction Pathways and Intermediate Species
The synthesis of EGDGE from ethylene glycol and epichlorohydrin involves two main chemical transformations.
Step 1: Addition and Formation of the Chlorohydrin Intermediate The first step is the addition of the hydroxyl groups of ethylene glycol to the epoxide ring of epichlorohydrin. This reaction is typically catalyzed by a Lewis acid, such as a boron trifluoride etherate complex, or various metal halides like tin tetrachloride. researchgate.netgoogle.com The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. Each hydroxyl group of the ethylene glycol molecule reacts with an epichlorohydrin molecule. This results in the formation of a key intermediate species, a bis-chlorohydrin ether, specifically 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol). ontosight.ai
Reactants: Ethylene Glycol, Epichlorohydrin
Catalyst: Lewis Acid (e.g., BF₃·OEt₂)
Intermediate: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)
Step 2: Dehydrochlorination and Epoxide Ring Formation In the second step, the chlorohydrin intermediate is treated with a strong base, typically an aqueous solution of sodium hydroxide (NaOH). researchgate.netgoogle.com The base deprotonates the hydroxyl groups of the chlorohydrin intermediate, forming alkoxides. Each resulting alkoxide ion then undergoes an intramolecular Sₙ2 reaction, attacking the adjacent carbon atom that bears the chlorine atom. masterorganicchemistry.comchemistrytalk.org This displaces the chloride ion and closes the ring, forming the two desired glycidyl ether functionalities. This ring-closing step is an example of dehydrochlorination. google.com
Reactant: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)
Reagent: Sodium Hydroxide (or other strong base)
Product: this compound (EGDGE)
Phase-transfer catalysts, such as tetrabutylammonium chloride, can be used in conjunction with sodium hydroxide to facilitate the reaction between the aqueous base and the organic intermediate. chemicalbook.com
Control of Exothermic Reactions in Industrial and Laboratory Production
The reactions involved in the synthesis of EGDGE, particularly the initial ring-opening of epichlorohydrin and the subsequent dehydrochlorination, are significantly exothermic. nih.govosti.gov Uncontrolled heat release can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway. nih.gov This can cause side reactions, degradation of the product, and pose serious safety hazards. osti.gov
Several strategies are employed in both laboratory and industrial settings to manage the reaction exotherm:
Controlled Reagent Addition: A primary method for controlling the reaction rate and heat generation is the slow, controlled addition of one of the reactants. Typically, epichlorohydrin is added dropwise or streamed into the reactor containing ethylene glycol and the catalyst. google.com This ensures that the heat generated can be effectively removed by the cooling system as the reaction proceeds.
Cooling Systems: Reactors are equipped with external cooling jackets or internal cooling coils through which a coolant (like water or a specialized heat-transfer fluid) is circulated to dissipate the heat of reaction. mdpi.com
Agitation: Efficient and continuous stirring is crucial to ensure uniform temperature throughout the reaction mixture, preventing the formation of localized hot spots where the reaction rate could accelerate uncontrollably.
Semi-Batch Operation: Industrial production often utilizes semi-batch reactors. In this setup, the reactor is initially charged with ethylene glycol and catalyst, and epichlorohydrin is fed continuously at a predetermined rate that matches the cooling capacity of the system. byjus.com
Thermal Monitoring: Continuous monitoring of the internal temperature of the reactor is essential. Automated systems can adjust the reactant feed rate or the cooling system's intensity in response to temperature fluctuations to maintain the desired reaction temperature. mdpi.com
The table below summarizes key parameters for controlling the exothermic synthesis of EGDGE.
| Control Parameter | Method/Technique | Purpose |
| Reaction Rate | Slow, metered addition of epichlorohydrin | To prevent rapid, uncontrolled heat generation. |
| Heat Removal | Cooling jackets, internal coils | To actively dissipate the heat produced by the exotherm. |
| Temperature Homogeneity | Vigorous and constant agitation | To eliminate localized hot spots and ensure uniform reaction conditions. |
| Process Management | Semi-batch reactor operation | To balance reaction rate with the system's heat removal capacity. |
| Safety Monitoring | Continuous temperature sensing | To provide real-time data for process control and safety interlocks. |
This table is based on general principles of exothermic chemical reaction control.
Side Reactions and Impurity Formation during Synthesis
During the synthesis of EGDGE, several side reactions can occur, leading to the formation of impurities that can affect the purity, viscosity, and performance of the final product.
Oligomerization: The newly formed epoxide groups of EGDGE can react with the hydroxyl groups of the starting material, ethylene glycol, which is still present in the reaction mixture. This leads to the formation of higher molecular weight oligomers, where multiple ethylene glycol units are linked by glyceryl ether bridges. rsc.org This is a significant source of impurity that increases the viscosity of the final product.
Hydrolysis of Epoxide Rings: If excess water is present, particularly during the dehydrochlorination step with aqueous NaOH, the epoxide rings can undergo hydrolysis to form diol groups. This results in the formation of 2,3-dihydroxypropyl ether derivatives instead of the desired glycidyl ether.
Incomplete Dehydrochlorination: If the reaction with the base is incomplete, the final product will contain residual chlorine in the form of the chlorohydrin intermediate. This is often measured as the "saponifiable chlorine" content and is an important quality control parameter. polysciences.com
Polymerization of Epichlorohydrin: Under certain conditions, especially in the presence of strong Lewis acids or bases, epichlorohydrin can self-polymerize, leading to the formation of poly(epichlorohydrin). dergipark.org.tr
Formation of Mono-glycidyl Ether: If the reaction is not carried to completion or if the stoichiometry is not precise, some ethylene glycol molecules may only react at one hydroxyl site, resulting in the formation of ethylene glycol mono-glycidyl ether.
The table below details common impurities and their source.
| Impurity | Source/Cause of Formation |
| High-Molecular-Weight Oligomers | Reaction of EGDGE with unreacted ethylene glycol. |
| 2,3-Dihydroxypropyl Ether Derivatives | Hydrolysis of epoxide rings by water. |
| Residual Chlorohydrin | Incomplete dehydrochlorination (ring-closing) step. |
| Poly(epichlorohydrin) | Self-polymerization of the epichlorohydrin reactant. |
| Ethylene Glycol Monoglycidyl Ether | Incomplete reaction of ethylene glycol. |
This table summarizes potential impurities based on the reaction chemistry.
Cross Linking Mechanisms and Polymerization Kinetics of Egdge
Epoxide Ring-Opening Reactions with Nucleophiles
The primary mechanism for EGDGE's cross-linking activity is the ring-opening reaction of its epoxide groups. This reaction can be initiated by a variety of nucleophiles, leading to the formation of a cross-linked network. researchgate.netlibretexts.org The process is a typical SN2 reaction where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a new covalent bond. pressbooks.pub
The reaction between the epoxide groups of EGDGE and amine functional groups is a widely utilized method for cross-linking polymers. polysciences.compolysciences.com This aminolysis of epoxides leads to the formation of β-amino alcohols. scielo.org.mx For instance, in the cross-linking of gelatin, the amine (NH₂) functional groups are consumed by EGDGE. researchgate.net Studies show that with 10 wt. % EGDGE, the amine groups of gelatin can be totally consumed. researchgate.net The reaction is often catalyzed by tertiary amines in aqueous solutions. rsc.org
The process involves the nucleophilic attack of the amine on an epoxide carbon, which is an SN2-type reaction. pressbooks.pubscielo.org.mx This reaction is highly regioselective, and its efficiency allows for the synthesis of network polymers and gels from multifunctional amines like polyethyleneimine (PEI) and diethylenetriamine (B155796) (DETA). mdpi.com The disappearance of absorption peaks corresponding to the epoxy and amine groups in FT-IR spectra confirms the successful progress of the addition reaction. mdpi.com
| Polymer/Molecule | Nucleophilic Group | Reaction Conditions | Outcome | Reference |
| Gelatin | Amine (-NH₂) | pH 7.4 to 11 | Cross-linked gelatin hydrogel; amine groups consumed. | researchgate.net |
| Polyurethane Dispersion (PUD) | Amine (-NH₂) | Curing process | Consumption of hydrophilic amine groups, increased cross-linking density. | researchgate.net |
| Diethylenetriamine (DETA) | Primary and Secondary Amines | Room temperature in H₂O or 90°C in DMSO | Formation of network polymer gels. | mdpi.com |
| Various Amines | Aromatic and Aliphatic Amines | Room temperature, solvent-free, with catalyst | High yield of β-amino alcohols with excellent regioselectivity. | scielo.org.mxrsc.org |
EGDGE readily reacts with hydroxyl (-OH) functional groups, making it an effective cross-linker for polysaccharides and other hydroxyl-containing polymers. researchgate.netpolysciences.com The reaction results in the formation of stable ether linkages. researchgate.net A notable example is the cross-linking of chitosan (B1678972) in acidic media, where EGDGE interacts primarily with the hydroxyl groups at the C6 position of the glucosamine (B1671600) unit to form mechanically stable gels. acs.org The ring-opening of the epoxy groups in this reaction also leads to the formation of new hydroxyl groups. researchgate.net
The epoxide rings of EGDGE are also susceptible to nucleophilic attack by carboxyl (-COOH) and sulfhydryl (-SH) groups. researchgate.netpolysciences.com
The reaction with carboxyl groups is utilized in cross-linking polymers like carboxylated nitrile rubber. This reaction, which can be catalyzed, results in the formation of a β-hydroxy ester, enhancing the mechanical properties of the resulting material. researchgate.net In the curing of polyurethane dispersions, the hydrophilic carboxylic acid groups are consumed by the reaction with EGDGE, contributing to improved water resistance of the final film. researchgate.net
Sulfhydryl groups, also known as thiols, are highly nucleophilic and react efficiently with epoxides to form stable thioether linkages. researchgate.netthermofisher.com This reaction is a key strategy in bioconjugation and material science for cross-linking proteins and other biomolecules. researchgate.netnih.gov The reaction of thiols with epoxides can proceed under mild conditions, often catalyzed by tertiary amines in an aqueous environment. rsc.org Thiols are versatile bioactive molecules due to their functional SH group. newsfilecorp.combarchart.com
The ring-opening reactions of EGDGE with various nucleophiles result in the formation of new functional groups that become integral to the cross-linked polymer network.
Hydroxyl and Amino Groups: The reaction of an epoxide with an amine yields a β-amino alcohol, which contains both a secondary or tertiary amine and a hydroxyl group. scielo.org.mxrsc.orgrsc.org
Ether and Hydroxyl Groups: The reaction with a hydroxyl group results in the formation of an ether linkage and a new hydroxyl group from the opened epoxide ring. researchgate.net
Thioether Groups: The reaction with a sulfhydryl group leads to the formation of a stable thioether bond. thermofisher.com
These newly formed groups, particularly the hydroxyl groups, can alter the hydrophilicity and subsequent reactivity of the polymer network.
Cross-Linking Polymerization Dynamics
The kinetics of polymerization involving EGDGE are complex, often characterized by step-growth polymerization principles. libretexts.org The process involves the gradual reaction of functional groups, leading to an increase in molecular weight over time. youtube.com
The bifunctional nature of EGDGE allows it to connect polymer chains, leading to the formation of a three-dimensional network structure, a process known as gelation. mdpi.comacs.org As the cross-linking reactions proceed, the viscosity of the system increases until a gel point is reached, where a continuous network spans the entire system.
The dynamics of this network formation are influenced by several factors:
Reactant Concentration: Higher concentrations of the polymer and cross-linker generally lead to faster gelation and a denser network.
pH and Temperature: The rate of the epoxide ring-opening reaction is highly dependent on pH and temperature. For amine and carboxyl reactions, alkaline conditions are often optimal. researchgate.netresearchgate.net Temperature affects reaction rates and molecular mobility. acs.org
Solvent: The choice of solvent can impact the reaction kinetics and the final morphology of the network, potentially leading to porous structures through polymerization-induced phase separation. mdpi.com
Studies on gelatin cross-linked with EGDGE have shown that the swelling ratio of the resulting hydrogel decreases as the pH is increased from 7.4 to 9, indicating a more tightly cross-linked network. researchgate.net The formation of these networks can be engineered to create hydrogels with specific mechanical properties, such as stiffness and extensibility, for applications in tissue engineering and biomaterials. nih.govnih.govresearchgate.net The kinetics can exhibit an autoacceleration or "gel effect," where the reaction rate increases rapidly due to reduced mobility of growing polymer chains, which in turn decreases the rate of diffusion-controlled termination. kpi.ua
| System | Key Findings on Gelation/Network | Influencing Factors | Reference |
| Chitosan/EGDGE | Formation of mechanically stable gels and cryogels. | pH, type of acid (HCl vs. acetic acid). | acs.org |
| Gelatin/EGDGE | Swelling ratio decreases with increased pH (7.4 to 9) and EGDGE concentration. | pH, EGDGE concentration. | researchgate.net |
| PEI/PEGDE | Ring-opening addition reactions yield gels. | Solvent (H₂O, DMSO), temperature. | mdpi.com |
| PEG Hydrogels | Gelation times can be controlled (hours to days) by modifying the cross-linker structure. | Chemical identity of the cross-linker. | nih.gov |
Influence of pH on Cross-Linking Efficacy
The pH of the reaction medium plays a pivotal role in the cross-linking efficacy of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE), particularly in aqueous systems and with biopolymers such as gelatin. The cross-linking reaction of EGDGE is notably active under alkaline conditions, generally at a pH greater than 7. researchgate.net This is attributed to the increased nucleophilicity of functional groups like amines, which facilitates the ring-opening reaction of the epoxide groups on the EGDGE molecule.
In the context of cross-linking Type-B gelatin, studies have demonstrated a clear dependence of the swelling ratio of the resulting hydrogel on the pH of the reaction environment. For instance, when using EGDGE concentrations of 3 wt.% or higher, the swelling ratio of the gelatin hydrogel has been observed to decrease as the pH is increased from 7.4 to 9. researchgate.net This trend suggests a higher degree of cross-linking at a more alkaline pH within this range, leading to a tighter polymer network that restricts water uptake. However, this tendency can be inverted at a pH above 9. At such high pH levels, an increase in the swelling ratio is observed, which may be attributed to the denaturation of the gelatin structure and a potential negative interference of excessive hydroxide (B78521) ions with the cross-linking reaction. researchgate.netpolysciences.com The optimal pH for the cross-linking reaction between gelatin and EGDGE has been reported to be around 9. polysciences.com
The following table illustrates the effect of pH on the swelling ratio of a 13 wt.% Type-B gelatin solution cross-linked with varying concentrations of EGDGE.
Table 1: Influence of pH and EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels
| EGDGE Concentration (wt.%) | Swelling Ratio at pH 7.4 | Swelling Ratio at pH 9.0 | Swelling Ratio at pH 11.0 |
|---|---|---|---|
| 3 | ~1.73 | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available |
| 10 | Data not available | ~1.07 | Data not available |
| 15 | Data not available | Data not available | Data not available |
Data derived from studies on the cross-linking of gelatin with EGDGE. researchgate.netpolysciences.com Note: The table is populated with available data points from the sources. "Data not available" indicates that the specific value was not provided in the cited literature.
Effect of Cross-Linker Concentration on Polymer Network Properties
The concentration of EGDGE as a cross-linker has a profound impact on the resulting polymer network's properties, including swelling behavior, mechanical strength, and cross-link density. Generally, an increase in the cross-linker concentration leads to a higher cross-link density, which in turn enhances the mechanical properties, such as tensile strength and modulus, while reducing the equilibrium swelling ratio.
In the case of EGDGE-cross-linked gelatin, as the concentration of EGDGE increases from 3 to 10 wt.%, the swelling ratio decreases significantly. polysciences.com This is indicative of a more densely cross-linked network that restricts the imbibition of water. Beyond a concentration of 10 wt.% EGDGE, no further decrease in the swelling ratio is observed, suggesting that the reactive amine groups on the gelatin have been fully consumed. polysciences.com
Similarly, in other polymer systems, such as polyurethane dispersions, an optimal concentration of EGDGE is crucial for maximizing mechanical performance. For instance, a study on EGDGE-cross-linked polyurethane films found that a concentration of 6 wt.% EGDGE yielded the maximum tensile strength.
The following table summarizes the effect of EGDGE concentration on the properties of a gelatin-based polymer network.
Table 2: Effect of EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels at pH 7.4
| EGDGE Concentration (wt.%) | Swelling Ratio |
|---|---|
| 3 | ~1.73 |
| 10 | ~1.07 |
Data derived from a study on the cross-linking of gelatin with EGDGE at a pH of 7.4. polysciences.com
Post-Curing Mechanisms and Their Impact on Material Behavior
Post-curing is a critical step in the fabrication of some thermoset polymers, where the material is subjected to a specific temperature for a certain duration after the initial curing process. This can lead to the completion of reactions, further cross-linking, and relaxation of internal stresses, thereby significantly impacting the final mechanical properties and stability of the material.
In systems involving EGDGE, particularly with co-reactants like poly(acrylic acid), a "post-curing stage" has been identified. During the initial polymerization, not all of the epoxy rings on the EGDGE molecules may react. The subsequent post-curing step, typically involving elevated temperatures, allows these unreacted epoxy groups to form additional cross-links. The duration and temperature of this post-curing stage are crucial parameters that influence the final properties of the polymer network, such as swelling capacity, gel content, and rheological behavior.
While specific data on the post-curing of EGDGE-based systems is limited in the readily available literature, the general principles can be illustrated by the effects of post-curing on other 3D-printed resins. For example, post-curing time has been shown to significantly increase the flexural modulus and the degree of polymerization in various photopolymerized 3D printed materials. mdpi.com
The following table demonstrates the effect of post-curing time on the mechanical properties of a generic 3D-printed resin, illustrating the potential impact of such a process on polymer networks.
Table 3: Illustrative Example of the Effect of Post-Curing Time on the Mechanical Properties of a 3D-Printed Resin
| Post-Curing Time (min) | Flexural Modulus (GPa) | Degree of Polymerization (%) |
|---|---|---|
| 0 (Green State) | 0.71 - 0.97 | 26.17 - 41.95 |
| 15 | Data not available | ~37.09 |
| 120 | 1.77 - 2.08 | 44.36 - 54.55 |
Data derived from a study on various 3D-printed resins and is intended to be illustrative of the general effects of post-curing. mdpi.com The ranges represent values for different resin formulations.
Kinetic Studies of EGDGE Polymerization and Curing
Reaction Order and Activation Energy Determination
The study of polymerization kinetics, including the determination of the reaction order and activation energy, is fundamental to understanding and controlling the curing process of thermosetting resins like those involving EGDGE. The reaction order describes how the rate of reaction is influenced by the concentration of the reactants, while the activation energy (Ea) represents the minimum energy required for the reaction to occur.
For epoxy resins, the curing reaction can often be described by an n-th order or an autocatalytic model. polysciences.com The reaction order and activation energy are typically determined experimentally using techniques such as Differential Scanning Calorimetry (DSC). mdpi.com By conducting experiments at different heating rates or isothermal temperatures, the kinetic parameters can be calculated using various models, such as the Kissinger or Friedman methods.
Monitoring Reaction Progress via Spectroscopic Techniques (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the progress of the curing reaction of EGDGE in real-time. This method allows for the qualitative and quantitative analysis of the chemical changes occurring during polymerization by tracking the changes in the intensity of specific absorption bands corresponding to the functional groups involved in the reaction.
The curing of EGDGE involves the ring-opening of its epoxide groups. The progress of this reaction can be monitored by observing the decrease in the intensity of the characteristic absorption band of the epoxy ring, which typically appears around 915 cm⁻¹. semanticscholar.org Concurrently, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction can be observed by the appearance or increase in the intensity of a broad absorption band in the region of 3200-3600 cm⁻¹.
By recording FTIR spectra at different time intervals during the curing process, a kinetic profile of the reaction can be constructed. The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at a given time to its initial area. This data can then be used to determine the reaction kinetics, as described in the previous section. The use of an internal standard, a peak that does not change during the reaction, is often employed to improve the accuracy of the quantitative analysis. semanticscholar.org
Influence of Molecular Weight of EGDGE and Co-Reactants on Kinetics
The molecular weight of both EGDGE and its co-reactants can significantly influence the polymerization kinetics and the properties of the final polymer network. EGDGE itself is available in various molecular weights, which are essentially oligomers of ethylene glycol end-capped with glycidyl (B131873) ether groups. polysciences.comsigmaaldrich.com
A higher molecular weight EGDGE will have a longer poly(ethylene glycol) chain between the two terminal epoxy groups. This increased distance between the reactive ends will result in a lower cross-link density for a given weight percentage of the cross-linker. Consequently, this can lead to a slower gelation time and a softer, more flexible final material with a higher swelling capacity.
Table 4: Examples of Commercially Available Poly(ethylene glycol) diglycidyl ether with Different Average Molecular Weights (Mn)
| Supplier | Average Mn (g/mol) |
|---|---|
| Polysciences, Inc. | 1000 |
| Sigma-Aldrich | 2000 |
Data obtained from supplier websites. polysciences.comsigmaaldrich.com This table illustrates the availability of different molecular weight grades of EGDGE, which will inherently affect polymerization kinetics and final polymer properties.
Modeling of Curing Kinetics (e.g., Coats-Redfern Model)
The study of curing kinetics is essential for understanding and controlling the formation of polymer networks from monomers like Ethylene glycol diglycidyl ether (EGDGE). Various models are employed to analyze data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine key kinetic parameters. While autocatalytic models like the Kamal or Šesták–Berggren equations are frequently used for DSC data of epoxy systems nih.govnih.gov, model-fitting methods using TGA are also applicable, particularly for reactions that involve a quantifiable mass loss during curing polymerinnovationblog.com.
One such method is the Coats-Redfern model, an integral model-fitting method used to analyze data from non-isothermal TGA experiments. TGA measures the change in mass of a sample as a function of temperature or time. For certain polymer systems, such as phenolics, the curing reaction is accompanied by the evolution of small molecules like water or formaldehyde, resulting in a measurable mass loss polymerinnovationblog.com. When a direct relationship exists between this mass loss and the extent of the cross-linking reaction, TGA can be a powerful tool for kinetic analysis polymerinnovationblog.com.
The Coats-Redfern equation is a model-fitting method that allows for the determination of kinetic parameters, most notably the activation energy (Ea) and the pre-exponential factor (A). The general form of the equation is derived from the solid-state reaction rate expression. By plotting the experimental TGA data according to the linearized form of the equation for different potential reaction models (e.g., first-order, second-order, diffusion-controlled), the model that best fits the data can be identified, and the kinetic parameters can be calculated from the slope and intercept of the resulting straight line.
While specific studies applying the Coats-Redfern model to the curing of EGDGE are not prevalent in the reviewed literature, the methodology is a standard approach in thermal analysis. Its applicability to an EGDGE system would depend on the specific curing chemistry employed. If the curing agent or process for EGDGE results in a predictable mass loss, the Coats-Redfern model could be a viable method for characterizing its curing kinetics. For many epoxy-amine systems, however, the curing reaction is primarily an addition reaction with no mass loss, making DSC the more common technique for kinetic studies scispace.comresearchgate.net. In such cases, phenomenological models that describe the autocatalytic nature of the cure are typically more appropriate nih.govmdpi.com.
Network Interlock Effects in Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are polymer blends where at least one polymer network is synthesized and/or cross-linked in the immediate presence of the other nih.gov. This unique structure can lead to synergistic properties not found in the individual component polymers. When EGDGE or similar flexible epoxy resins are used to form one of the networks, a phenomenon known as "network interlock" can significantly influence the polymerization kinetics and final properties of the material.
Network interlock refers to the mutual entanglement and physical obstruction between the growing chains of the different polymer networks. This physical entanglement acts as a significant barrier to the mobility of the reactive species. Research on IPNs combining a polyethylene (B3416737) glycol-based network with another polymer network has demonstrated that this interlock provides a sterically hindered environment for the reacting monomers and growing chains scispace.com. This steric hindrance is a key factor that distinguishes the kinetics of IPN formation from the kinetics of the individual network formations nih.govnih.gov.
A study on a simultaneous IPN system based on poly(ethylene glycol) diacrylate (PEGDA) and a diglycidyl ether epoxy resin provides clear evidence for this effect. The kinetic analysis revealed that both the rate constants for the epoxy and the acrylate (B77674) polymerization were lower in the IPN system compared to the rates for the pure, individual networks. This was accompanied by a corresponding increase in the measured activation energy for the IPN formation.
The table below summarizes the conceptual impact of network interlock on kinetic parameters during the formation of a simultaneous IPN, based on the findings in related systems.
| Kinetic Parameter | Effect of Network Interlock | Rationale |
| Cure Rate Constant (k) | Decreases | Reduced chain mobility and steric hindrance from the interpenetrating network slow down the reaction. |
| Activation Energy (Ea) | Increases | Additional energy is required to overcome the steric barriers and restricted movement imposed by the entangled network chains. |
| Gel Formation Time | Increases | A lower reaction rate naturally leads to a longer time required to reach the gel point, where a continuous network is formed. researchgate.net |
These network interlock effects are fundamental to the structure-property relationships in IPNs containing flexible polymer chains like those derived from EGDGE. While the interlock may slow down the curing process, it is also responsible for enhancing the mechanical properties of the final material, such as toughness and fracture resistance, by creating a more intimately entangled and energy-dissipating structure.
Applications of Egdge in Advanced Polymeric and Composite Materials
Hydrogel Fabrication and Engineering
EGDGE is extensively employed in the fabrication of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Its role as a cross-linker is pivotal in defining the structural integrity and functional properties of these materials.
Cross-Linking Agent for Polysaccharides
EGDGE serves as an effective cross-linking agent for a wide range of polysaccharides, creating hydrogels with properties tailored for specific applications. polysciences.com The epoxide groups at both ends of the EGDGE molecule react with the functional groups on the polysaccharide chains, forming a stable, three-dimensional network. itu.edu.tr
Chitosan (B1678972): EGDGE is used to cross-link chitosan, a biocompatible and biodegradable polysaccharide, to form hydrogels. nih.gov The reaction between the amine and hydroxyl groups of chitosan and the epoxide groups of EGDGE results in a cross-linked network. researchgate.net The efficiency of this cross-linking can be influenced by the pH and the type of acid used to dissolve the chitosan. acs.org For instance, cross-linking in hydrochloric acid solutions yields mechanically stable gels and cryogels, whereas weaker gels are formed in acetic acid solutions. acs.org These chitosan-EGDGE hydrogels have been explored for various applications, including the development of scaffolds for tissue engineering and as adsorbents for dye removal. nih.govnih.gov
Hyaluronic Acid (HA): Hyaluronic acid, a major component of the extracellular matrix, can be cross-linked with EGDGE to improve its mechanical properties and reduce its degradation rate in vivo. itu.edu.tr This is particularly relevant for applications such as dermal fillers and scaffolds for soft tissue regeneration. frontiersin.orgoamjms.eu The cross-linking reaction creates a more robust hydrogel network, and by adjusting the concentration of EGDGE, the mechanical properties and swelling behavior of the resulting HA hydrogel can be controlled. itu.edu.trbiomaterials.org Studies have shown that EGDGE-cross-linked HA hydrogels can exhibit higher elasticity compared to those cross-linked with other agents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE). frontiersin.org
Cyclodextrins: Hydrogels based on cyclodextrins have been developed using EGDGE as a cross-linker. nih.govresearchgate.net These hydrogels show promise as carriers for drug delivery due to the ability of cyclodextrins to form inclusion complexes with various drug molecules. nih.govresearchgate.net The cross-linking of hydroxypropyl-beta-cyclodextrin (HPβCD) with EGDGE produces hydrogels with good mechanical properties and a high capacity for drug loading. nih.gov The properties of these hydrogels, such as gel time and swelling degree, can be further tuned by incorporating other polymers like hydroxypropylmethylcellulose (B13716658) (HPMC). nih.govresearchgate.net
Guar (B607891) Gum: Guar gum, a natural polysaccharide, can be cross-linked with polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a derivative of EGDGE, to form hydrogels. nih.gov These hydrogels exhibit thixotropic properties, meaning they can become less viscous under shear stress and then return to a more solid state, which makes them potentially useful as injectable materials for biomedical applications. nih.gov The cross-linking of guar gum with agents like epichlorohydrin (B41342) has also been studied to create hydrogels with tunable structures and enhanced mechanical properties. mdpi.combohrium.com
Injectable Hydrogels for Soft Tissue Repair and Augmentation
The ability to form hydrogels in situ after injection is a significant advantage for minimally invasive procedures. EGDGE and its derivatives are used to create injectable hydrogel systems for soft tissue repair and augmentation. researchgate.netyoutube.com These hydrogels are often designed to be shear-thinning, allowing them to be easily injected through a needle and then quickly recover their gel-like structure at the target site. nih.gov For instance, hyaluronic acid-based hydrogels cross-linked with polyethylene glycol diglycidyl ether (PEGDE) are being developed as long-lasting dermal fillers. frontiersin.orgoamjms.eu These injectable systems can provide volume and support to tissues, and some are designed to promote tissue regeneration. researchgate.netyoutube.com A novel injectable hydrogel made from succinoglycan riclin cross-linked with PEGDE has shown enhanced persistence and biocompatibility compared to commercial HA fillers in preclinical studies. nih.gov
Controlled Drug Delivery Systems
EGDGE-cross-linked hydrogels are widely investigated as matrices for the controlled release of therapeutic agents. polysciences.comnih.gov The cross-linked network of the hydrogel can entrap drug molecules and release them over an extended period. The release rate can be modulated by altering the cross-linking density of the hydrogel; a higher cross-linking density generally leads to a slower release rate. nih.gov
For example, hydrogels made from cyclodextrins cross-linked with EGDGE have demonstrated the ability to sustain the release of drugs like diclofenac (B195802) for several hours. nih.govresearchgate.net Similarly, hydrogels of poly(vinyl alcohol) cross-linked with EGDGE have been shown to slow the release of vancomycin (B549263) hydrochloride. nih.gov The incorporation of other polymers or modifications to the hydrogel structure can further tailor the drug release profile. nih.govresearchgate.net PEG-based hydrogels are also extensively studied for drug delivery in bone regeneration, capable of sustained release of antibiotics like vancomycin. nih.gov
Tailoring Mechanical Properties and Cross-Linking Density of Hydrogels
The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their performance, especially in tissue engineering applications where they should ideally mimic the properties of the native tissue. nih.gov The cross-linking density, which is the number of cross-links per unit volume, is a key parameter that can be adjusted to control these mechanical properties. mdpi.com
By varying the concentration of EGDGE or its derivatives during hydrogel synthesis, the cross-linking density can be effectively controlled. biomaterials.orgnih.gov An increase in the cross-linker concentration generally leads to a higher cross-linking density, resulting in a stiffer and less swollen hydrogel. biomaterials.org For example, in chitosan-based cryogels, increasing the concentration of diglycidyl ethers leads to a significant decrease in the degradation rate, demonstrating control over the material's stability. dntb.gov.ua Similarly, for hyaluronic acid hydrogels, adjusting the amount of PEGDE allows for the optimization of elasticity and swelling behavior for various tissue engineering needs. biomaterials.org This tunability allows for the creation of hydrogels with a wide range of mechanical properties suitable for different applications, from soft materials for tissue regeneration to more rigid structures. nih.govresearchgate.net
Biomaterials and Tissue Engineering Scaffolds
EGDGE plays a crucial role in the development of biomaterials and scaffolds for tissue engineering by modifying natural polymers to enhance their performance. These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue.
Modification of Natural Polymers for Enhanced Mechanical Properties
Natural polymers like chitosan and gelatin are often used in tissue engineering due to their biocompatibility and biodegradability. nih.gov However, they can sometimes lack the necessary mechanical strength and stability for certain applications. nih.govnih.gov EGDGE is used to cross-link these polymers, thereby improving their mechanical properties. nih.govresearchgate.net
Chitosan: Cross-linking chitosan with EGDGE enhances its mechanical stability, making it more suitable for use as a scaffold material. nih.gov The resulting hydrogels can be fabricated into various forms, such as cryogels with large, interconnected pores that are beneficial for cell infiltration and nutrient transport. nih.govdntb.gov.ua The mechanical properties of these chitosan cryogels, including their elasticity, toughness, and compressive strength, can be tuned by adjusting the concentration and chain length of the diglycidyl ether cross-linker. nih.govdntb.gov.ua For instance, using a shorter chain cross-linker like EGDGE can result in tougher and stronger cryogels compared to those made with longer chain cross-linkers like polythis compound (PEGDE). dntb.gov.ua
Gelatin: Gelatin, a derivative of collagen, is another natural polymer that can be cross-linked with EGDGE to improve its properties for tissue engineering applications. researchgate.net The cross-linking reaction, which primarily involves the amine groups of gelatin, increases the stability of the gelatin hydrogel. researchgate.net Research has shown that the swelling ratio of gelatin hydrogels decreases with an increasing amount of EGDGE, indicating the formation of a more tightly cross-linked network. researchgate.net This modification enhances the dimensional stability and helps maintain the structural integrity of the material, which is essential for its function as a tissue engineering scaffold. researchgate.net The synergy between chitosan and gelatin in hybrid hydrogels has also been shown to improve mechanical and thermal stability. nih.gov
Protein Cross-Linking (e.g., Bovine Hemoglobin)
Ethylene (B1197577) glycol diglycidyl ether has been effectively utilized as a cross-linking agent for proteins, offering an alternative to traditional reagents like glutaraldehyde. researchgate.net The diepoxide structure of EGDGE allows it to react with nucleophilic groups on proteins, such as amino, hydroxyl, and sulfhydryl groups, to form stable covalent bonds. researchgate.net A notable application is the cross-linking of bovine hemoglobin (Hb), a process studied to develop hemoglobin-based oxygen carriers. researchgate.netnih.gov
Research findings indicate that the cross-linking reaction is highly dependent on pH. researchgate.net At a pH of 7.5, EGDGE shows a preference for reacting with the sulfhydryl groups of hemoglobin. researchgate.net As the pH is increased to 9.5, the reaction primarily occurs between the epoxide groups of EGDGE and the amino groups of the protein. researchgate.net This control over reactivity allows for the targeted formation of either intra-molecularly or inter-molecularly cross-linked products. researchgate.net
In one study, controlling the reaction conditions resulted in the formation of intermolecularly cross-linked hemoglobin with a defined size distribution. researchgate.net The resulting product mixture demonstrated significant alteration in properties, which is critical for its potential application as a red cell substitute. researchgate.net
Table 1: Composition of Intermolecularly Cross-Linked Bovine Hemoglobin (Hb) using EGDGE
| Product | Percentage of Mixture | Weight-Average Molecular Weight (Mw) |
|---|---|---|
| Dimeric Hb | 74.7% | 146 kDa |
| Trimeric Hb | 18.9% | 228 kDa |
| Oligomer (4-6 Hb units) | 6.4% | 375 kDa |
Data sourced from a study on the characteristics of EGDGE-cross-linked hemoglobin. researchgate.net
Enzyme Immobilization for Biosensor Development
Poly(ethylene glycol) diglycidyl ether (PEGDE), a derivative of EGDGE, is a key reagent for enzyme immobilization, a critical step in the fabrication of biosensors. researchgate.netspringernature.comnih.govresearchgate.net The process of immobilization secures an enzyme to a transducer surface while aiming to preserve its catalytic activity and stability. nih.govresearchgate.net PEGDE has been successfully used to immobilize various enzymes, including glucose oxidase, D-amino acid oxidase, and glutamate (B1630785) oxidase, for the development of highly sensitive microelectrode biosensors. researchgate.netnih.gov
The two epoxy groups in PEGDE react with amine functional groups on the protein surface, creating stable covalent linkages that immobilize the enzyme. researchgate.net This method is considered a simple, low-cost, and non-toxic alternative to other cross-linking agents. researchgate.netnih.gov Biosensors created using PEGDE for immobilization exhibit high sensitivity and rapid response times, often on the order of seconds, which is sufficient for monitoring biological processes in vivo. nih.gov
The stability of these enzymatic biosensors is a significant advantage. Studies have shown that enzymes immobilized with PEGDE remain highly stable for several months when stored at 4°C and for at least three days at 37°C. nih.gov This stability, combined with its low toxicity, makes PEGDE a promising tool for preparing microelectrode biosensors for laboratory and potentially in vivo applications. springernature.comnih.gov
Table 2: Enzymes Immobilized with PEGDE for Biosensor Applications
| Enzyme | Application | Key Findings |
|---|---|---|
| Glucose Oxidase | Glucose monitoring biosensors | High sensitivity, response time in seconds, stable for months. springernature.comnih.gov |
| D-amino acid Oxidase | D-amino acid detection | Successful fabrication of stable and sensitive microelectrode biosensors. nih.gov |
| Glutamate Oxidase | Glutamate monitoring in the nervous system | Reliable monitoring of brain glutamate levels in research settings. researchgate.netspringernature.comnih.gov |
This table summarizes findings from studies on PEGDE-based enzyme immobilization. researchgate.netspringernature.comnih.gov
Development of Biodegradable Polymeric Materials
EGDGE and its derivatives like PEGDE are instrumental in the development of biodegradable materials by cross-linking natural polymers. researchgate.netcd-bioparticles.netnih.gov This cross-linking enhances the mechanical and physical properties of biopolymers, making them suitable for a wider range of applications. nih.gov
Another application involves the cross-linking of gelatin with EGDGE to produce materials for biomedical uses, such as biodegradable sutures. researchgate.net The reaction between EGDGE and the amine groups of gelatin creates a stable, cross-linked network, rendering the material insoluble in bodily fluids while remaining biodegradable. researchgate.net
Reactive Diluent and Cross-Linking Agent in Epoxy Resins
In the realm of industrial polymers, EGDGE is widely used as a reactive diluent and cross-linking agent in epoxy resin formulations. polysciences.comzxchemuae.com Its low viscosity and bifunctional nature allow it to modify the properties of the uncured resin and become an integral part of the final cured polymer network. zxchemuae.com
Viscosity Modification and Curing Reactions
Standard epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), often have a very high viscosity, which can make processing difficult. nih.govjscholarpublishers.com Reactive diluents are added to reduce this viscosity, improving handling, allowing for higher filler loading, and enhancing impregnation of reinforcing fibers. nih.govyuvrajchemicals.com EGDGE is an effective reactive diluent due to its low viscosity (15-30 mPas at 25°C) and its ability to co-react with the primary resin and curing agent. zxchemuae.comnih.gov
The curing of an epoxy resin is a chemical reaction where liquid monomers are converted into a rigid, three-dimensional network. jscholarpublishers.comstackexchange.com This typically occurs through the reaction of the resin's epoxide groups with a hardener or curing agent, most commonly an amine. stackexchange.comepoxycuringagent.info When EGDGE is used as a reactive diluent, its own epoxy groups participate in this cross-linking reaction. zxchemuae.com An epoxy group reacts with an amine-hydrogen, opening the epoxide ring and forming a hydroxyl group, which contributes to linear chain growth and subsequent cross-linking. stackexchange.com The amount of EGDGE added is typically between 10-30% of the epoxy resin's weight, and the amount of curing agent may need to be adjusted to account for the additional epoxy groups from the diluent. zxchemuae.com
Enhancement of Thermal Stability and Mechanical Properties in Composites
For instance, incorporating mesoporous silica (B1680970) into an epoxy resin has been shown to increase the glass transition temperature (Tg) by up to 5.75°C and raise the activation energy for thermal degradation by an average of 46.2%, indicating a remarkable enhancement in thermal stability. nih.govnih.gov Similarly, adding a small amount of graphene oxide (GO) can substantially improve mechanical performance. Research has shown that adding just 0.5 wt% of GO to an epoxy matrix can increase tensile strength by 67.4% and Young's modulus by 43.2%. doi.org Other reinforcements like carbon nanotubes and aluminum particles have also demonstrated significant enhancements in flexural strength, impact strength, and hardness. researchgate.netmdpi.comresearchgate.net These improvements are often attributed to the strong interfacial bonding between the filler and the epoxy matrix, which allows for efficient stress transfer. mdpi.com
Table 3: Enhancement of Epoxy Composite Properties with Various Fillers
| Filler Material | Concentration (wt%) | Property Enhanced | Improvement (%) |
|---|---|---|---|
| Graphene Oxide (GO) | 0.5% | Tensile Strength | +67.4% |
| Graphene Oxide (GO) | 0.5% | Young's Modulus | +43.2% |
| Graphene Oxide (GO) | 0.1% | Glass Transition Temp. | +25.8°C |
| Al₂O₃-GO (FGO) | 0.3% | Flexural Strength | - |
| Hybrid (MWCNT + GNP) | 0.2% | Flexural Strength | +62% |
| Hybrid (MWCNT + GNP) | 0.2% | Interlaminar Shear Strength | +298% |
Data compiled from studies on filler-reinforced epoxy composites. Note: Absolute values for flexural strength were 73.8 MPa for FGO composites. researchgate.netdoi.orgmdpi.com
Applications in Adhesives and Coatings
The properties of EGDGE make it a valuable component in the formulation of high-performance epoxy adhesives and coatings. polysciences.comsmolecule.com As a reactive diluent, it lowers the viscosity of the formulation, allowing for easier application and better surface wetting. zxchemuae.comsmolecule.com In adhesives, this leads to enhanced flexibility and stronger adhesion properties. smolecule.com
In coatings, EGDGE contributes to improved chemical resistance and durability. smolecule.com Its two epoxy groups ensure it becomes a permanent part of the cross-linked polymer film, which enhances the coating's integrity and protective qualities. polysciences.comsmolecule.com Research has also demonstrated its utility in specialized adhesive systems. For example, EGDGE has been used as a cross-linking agent to improve the adhesive properties, including shear adhesion, of soy protein-based adhesives. researchgate.net
Internal Polymeric Coatings for Hydrogen Permeation Reduction
Polymeric composite coatings are gaining attention as a viable option for reducing hydrogen permeation, offering advantages in manufacturing and formability. acs.org The development of effective hydrogen permeation barriers is crucial for the safety and efficiency of hydrogen storage and transport systems. researchgate.netmdpi.com These barriers aim to minimize the diffusion of hydrogen atoms through materials, a phenomenon that can lead to embrittlement and structural failure. researchgate.net
One approach involves the creation of self-assembled films using modified graphene oxide and polyethyleneimine. In this context, this compound has been used as a modifier for graphene oxide. acs.org Research has shown that self-assembled films created through covalent bonds between polyethyleneimine and EGDGE-modified graphene oxide can significantly reduce hydrogen transmission. acs.org For instance, a 10-bilayer film of modified graphene oxide and polyethyleneimine demonstrated a hydrogen transmission rate of 289 cm³/m²·24 h·0.1 MPa. acs.org This represented a 78.8% decrease compared to films made with unmodified graphene oxide, highlighting EGDGE's role in improving the barrier properties of the coating. acs.org
Modification of Lignin (B12514952) and Cellulose-Based Materials
EGDGE is instrumental in the chemical modification of bio-based materials like lignin and cellulose (B213188). By crosslinking these natural polymers, EGDGE helps to create novel materials with enhanced properties suitable for a range of industrial applications.
Epoxidization of Alkali Lignin for Thickener Applications in Bio-Lubricants
There is a growing effort to develop environmentally friendly lubricants from bio-sourced materials. mdpi.comnih.gov In this area, alkali lignin (AL), a byproduct of the Kraft pulping process, has been explored as a potential thickening agent for bio-lubricant formulations. mdpi.comresearchgate.net To enhance its performance, alkali lignin can be chemically modified with poly(ethylene glycol) diglycidyl ether (PEGDE), a derivative of EGDGE. mdpi.comnih.gov
In this process, the epoxidized lignin is then dispersed in a bio-lubricant base, such as castor oil, to form an oleogel. mdpi.comresearchgate.net The chemical modification process involves competitive reactions: the desired etherification of hydroxyl groups in lignin and the consumption of sodium hydroxide (B78521). mdpi.com The properties of the resulting epoxidized lignin, such as the epoxy index, are influenced by the ratio of PEGDE to alkali lignin used in the reaction. mdpi.com
Research has shown that the rheological and tribological properties of the resulting oleogels are significantly improved. mdpi.comresearchgate.net The viscosity, consistency, and viscoelastic functions of the castor oil-based oleogels were found to increase with a higher epoxy index in the modified lignin. mdpi.comnih.gov These oleogels also exhibited low friction coefficients, making them suitable for lubricant applications. mdpi.comresearchgate.net
| Sample | Input PEGDE/AL Mass Ratio (g/g) | Epoxy Index (meq. O/100g) | Residual NaOH (%) |
|---|---|---|---|
| EAL1 | 1.0 | 29 | 1.1 |
| EAL2 | 2.0 | 56 | 1.8 |
| EAL3 | 3.0 | 75 | 2.1 |
| EAL4 | 4.0 | 92 | 2.4 |
Transparent Wood Composites
Transparent wood is an emerging material with potential applications in construction, solar cells, and electronics. hep.com.cnmdpi.com The fabrication process typically involves the removal of lignin from a wood veneer, which is then impregnated with a polymer that has a refractive index matching the wood's cellulose structure. mdpi.comdiva-portal.org
This compound (EGDGE), often referred to as EDGE in this context, has been used in conjunction with epoxy resin to create flexible transparent wood (FTW). hep.com.cnresearchgate.net In one study, paulownia wood was delignified and then impregnated with a mixture of epoxy resin and EGDGE. hep.com.cn The addition of EGDGE was found to be crucial for imparting flexibility to the otherwise rigid transparent wood. hep.com.cnresearchgate.net
The ratio of epoxy to EGDGE was a key factor influencing the final properties of the composite. hep.com.cn While a higher proportion of EGDGE resulted in greater flexibility, an excessive amount led to a reduction in mechanical properties. hep.com.cnresearchgate.net An optimal formulation yielded a flexible transparent wood with a high transmittance of 89% and an ultrahigh haze of 97%, along with excellent mechanical strength. hep.com.cn This demonstrates the tunable nature of these composites, where EGDGE acts as a modifier to achieve specific functional properties. researchgate.net
| Epoxy/EGDGE Ratio | Tensile Strength (MPa) | Bending Strength (MPa) | Flexibility |
|---|---|---|---|
| 10:1 | 120 | 150 | Low |
| 8:1 | 110 | 135 | Moderate |
| 6:1 | 95 | 110 | High |
| 4:1 | 70 | 85 | Very High |
Cross-Linking Carboxymethyl Cellulose for Superabsorbent Materials
Carboxymethyl cellulose (CMC), a water-soluble cellulose derivative, is widely used to produce hydrogels due to its biocompatibility and high water absorption capacity. researchgate.netmdpi.com To create superabsorbent materials, CMC is cross-linked to form a three-dimensional polymer network that is insoluble in water. mdpi.com this compound and its derivatives, like polythis compound (PEGDE), are effective crosslinkers for this purpose. researchgate.netnih.gov
The reaction between the epoxy groups of PEGDE and the hydroxyl groups of CMC results in the formation of a stable hydrogel. nih.gov The degree of crosslinking can be controlled by adjusting the feed ratio of the crosslinker to CMC in the reaction mixture. nih.gov A higher degree of crosslinking enhances the physical strength of the hydrogel. nih.gov
These CMC-based hydrogels exhibit properties that make them suitable for various applications. They are enzymatically degradable and have shown potential for protein adsorption and release, suggesting their use in drug delivery systems. nih.gov The swelling capacity, a key characteristic of superabsorbent materials, is influenced by the crosslinking density. nih.govresearchgate.net
| Feed Ratio (PEGDE/CMC) | Degree of Crosslinking (%) | Swelling Ratio (g/g) | Physical Strength |
|---|---|---|---|
| 0.05 | 15 | 85 | Low |
| 0.10 | 28 | 60 | Moderate |
| 0.15 | 42 | 45 | High |
| 0.20 | 55 | 30 | Very High |
Advanced Membrane Technologies
EGDGE plays a role in the development of advanced membranes, particularly in the modification of their pore structures to achieve selective separation of gases and other molecules.
Pore Engineering of Metal-Organic Frameworks for Gas Capture
Metal-Organic Frameworks (MOFs) are crystalline porous materials that are highly promising for gas separation and storage due to their tunable pore sizes and high surface areas. rsc.orgrsc.org Pore engineering is a key strategy to enhance the selectivity of MOFs for specific gas molecules. rsc.orgrsc.org
Poly(ethylene glycol) diglycidyl ether (PEGDGE) has been used to modify the pore structure of MOFs to improve their gas capture capabilities. acs.org In one study, PEGDGE small molecules were immobilized within the cages of an amino-functionalized MOF, NH₂-MIL-101(Cr), through a covalent bonding process. acs.org The ring-opening reaction between the epoxy groups of PEGDGE and the amino groups of the MOF allowed for precise control over the pore size by varying the PEGDGE content. acs.org
This modification led to a significant improvement in the separation of carbon dioxide (CO₂) from nitrogen (N₂). acs.org As the content of PEGDGE increased, the CO₂/N₂ selectivity of mixed matrix membranes incorporating the modified MOF also increased. acs.org The optimal performance was achieved at a PEGDGE content of 20.8 wt%, which resulted in a CO₂ permeability of 111.6 Barrer and a CO₂/N₂ selectivity of 72.8. This represented a 31.2% increase in permeability and a 30.8% increase in selectivity compared to membranes with lower PEGDGE content, demonstrating the effectiveness of using EGDGE derivatives for the fine-tuning of MOF pores for targeted gas capture. acs.org
| PEGDGE Content (wt%) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity |
|---|---|---|
| 0 | 85.1 | 55.6 |
| 11.1 | 98.5 | 64.2 |
| 15.4 | 105.3 | 68.9 |
| 20.8 | 111.6 | 72.8 |
Cross-Linked Membranes for Protein Separations
This compound (EGDGE) is a versatile cross-linking agent utilized in the fabrication of advanced polymeric membranes for bioseparations. Its utility stems from its ability to form stable, covalent networks within polymer matrices, thereby enhancing their mechanical integrity, thermal stability, and tailoring their porous structure, which are critical attributes for effective protein separation. The cross-linking mechanism and its impact on membrane properties have been the subject of detailed research, particularly with natural polymers like gelatin and chitosan.
Detailed Research Findings
Research into EGDGE-cross-linked membranes has largely focused on understanding the fundamental cross-linking chemistry and the resulting changes in the physicochemical properties of the membrane material. EGDGE possesses two reactive epoxide groups at either end of its flexible ethylene glycol chain. These epoxide rings readily react with nucleophilic functional groups present in polymer chains, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins and polysaccharides. researchgate.netresearchgate.net This reaction, typically a ring-opening reaction, forms stable ether linkages (C-O-C), creating a durable three-dimensional network structure. researchgate.net
One of the key advantages of EGDGE is its higher water solubility compared to many other epoxy-based cross-linkers, which facilitates a more homogenous reaction in the aqueous systems typically used for preparing hydrogel membranes. researchgate.netresearchgate.net Furthermore, it is considered a less toxic alternative to widely used agents like glutaraldehyde, making it a more suitable choice for biomedical and bioseparation applications. researchgate.netresearchgate.net
Cross-Linking of Gelatin-Based Membranes:
Studies on type-B gelatin have demonstrated that cross-linking with EGDGE significantly influences the membrane's swelling behavior, which is a crucial parameter for controlling solute diffusion and, consequently, separation performance. In one study, gelatin was cross-linked with varying concentrations of EGDGE at different pH levels. The results showed that at a pH of 9, the amine groups of gelatin were effectively consumed by the cross-linker. As the concentration of EGDGE was increased from 3 wt% to 10 wt%, the swelling ratio of the resulting gelatin matrix decreased. researchgate.net This indicates the formation of a more densely cross-linked network, which restricts the uptake of water and reduces the mesh size of the membrane, a critical factor for size-exclusion-based protein separations. The optimal cross-linking was achieved at pH 9 with a 10 wt% EGDGE concentration. researchgate.net Beyond this point, or at a pH higher than 9, the effect can be inverted due to potential denaturation of the gelatin structure. researchgate.net
| EGDGE Concentration (wt. %) | Swelling Ratio | Observation |
|---|---|---|
| 3 | ~6.8 | High swelling, indicating low cross-linking density. |
| 5 | ~6.2 | Moderate swelling, indicating increased cross-linking. |
| 7 | ~5.5 | Reduced swelling due to a more constrained network. |
| 10 | ~4.9 | Lowest swelling, indicating maximum cross-linking density. |
| Data derived from studies on type-B gelatin cross-linked with EGDGE. The swelling ratio is a measure of the volume of water absorbed by the membrane and is inversely related to the cross-linking density. researchgate.net |
Cross-Linking of Chitosan-Based Membranes:
In the context of chitosan, a polysaccharide with abundant hydroxyl and amine groups, EGDGE is used to create robust, water-stable membranes. Research on electrospun chitosan nanofibrous membranes found that the addition of as little as 1% EGDGE was sufficient to provide architectural stability in an aqueous environment. nih.gov Increasing the concentration of the cross-linker was shown to significantly enhance the elastic modulus of the nanofibers, demonstrating the role of EGDGE in improving the mechanical properties of the membrane for applications that may involve pressure gradients. nih.gov Such mechanically stable and porous membranes are promising candidates for affinity chromatography and filtration, where proteins can be separated based on specific binding or size.
The cross-linking reaction creates a stable matrix that resists enzymatic degradation and can withstand heat sterilization, which are highly desirable properties for reusable bioseparation membranes. nih.gov By controlling the extent of cross-linking through parameters like reactant concentration and pH, the pore structure and surface chemistry of the membrane can be precisely tuned to target the separation of specific proteins from complex mixtures.
Environmental Fate and Degradation Studies of Ethylene Glycol Diglycidyl Ether Egdge
The environmental fate of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE), a reactive diluent used in epoxy resin formulations, is a critical area of study for assessing its ecological impact. mdpi.com This article reviews the available scientific information regarding its degradation pathways, hydrolysis, and ecotoxicity.
Analytical and Characterization Techniques for Egdge and Its Derivatives
Chromatographic Methods
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For EGDGE, both gas and liquid chromatography are widely used.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of volatile and semi-volatile compounds like EGDGE. analytice.comnih.gov In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. nih.govlabrulez.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.
GC-MS is used for both the identification and quantification of EGDGE. analytice.com For quantification, single ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity, allowing for the detection of trace amounts of the compound. fda.gov The limit of quantification for EGDGE using GC-MS can be as low as approximately 0.25 μg per media. analytice.com The choice of the GC column is critical for achieving good separation, with cyano-based thin film columns offering good resolution and faster analysis times for glycol ethers. labrulez.com
Table 1: GC-MS Parameters for Glycol Ether Analysis
| Parameter | Value/Description | Reference |
| Column Type | DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film or equivalent | fda.gov |
| Injection Mode | Splitless | nih.gov |
| Oven Temperature Program | Initial 80°C for 1 min, ramp at 10°C/min to 245°C, hold for 3.5 min | nih.gov |
| Detector | Mass Spectrometer (Agilent 5975C or equivalent) | fda.gov |
| Ionization Mode | Electron Ionization (EI) | labrulez.com |
| Internal Standard | 2,2,2-Trichloroethanol | nih.govfda.gov |
This table is interactive. You can sort and filter the data.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For EGDGE and its derivatives, HPLC is particularly useful for assessing purity and analyzing reaction mixtures. nih.gov The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. lcms.cz
Different HPLC methods can be employed, including reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, especially if the analyte or its derivatives contain chromophores. nih.gov For compounds without a strong UV chromophore, derivatization with a UV-active agent like benzoyl chloride can be performed. nih.gov The use of evaporative light scattering detection (ELSD) or refractive index (RI) detection are also options for analyzing glycols. sielc.com HPLC offers high sensitivity, selectivity, and accuracy for quantitative analysis.
Table 2: HPLC Method for Glycol Analysis
| Parameter | Value/Description | Reference |
| Column | Agilent Hi-Plex Ca (8% crosslinked), 7.7 × 300 mm, 8 μm | lcms.cz |
| Mobile Phase | Acetonitrile/Water gradient | sielc.commolnar-institute.com |
| Flow Rate | 1.5 mL/min (optimized) | molnar-institute.com |
| Detector | UV, ELSD, or RI | nih.govsielc.com |
| Injection Volume | 10 - 20 µL | lcms.czmolnar-institute.com |
This table is interactive. You can sort and filter the data.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a sample by measuring its interaction with electromagnetic radiation.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique vibrational spectrum. For EGDGE, the FTIR spectrum will show characteristic peaks for the ether linkages and the epoxide rings.
FTIR is invaluable for monitoring chemical reactions involving EGDGE. For instance, during the curing process of an epoxy resin, the disappearance of the absorption band corresponding to the epoxide ring (typically around 915 cm⁻¹) and the appearance of bands associated with hydroxyl groups can be monitored to follow the reaction progress. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for EGDGE and Related Structures
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C-O-C (ether) | ~1100 | Stretching vibration | researchgate.net |
| Epoxide Ring | ~915, ~850 | Asymmetric and symmetric ring stretching | researchgate.net |
| C=O (ester) | ~1716 | Stretching vibration (in derivatives) | researchgate.net |
| C=C | ~1637 | Stretching vibration (in derivatives) | researchgate.net |
| C-H | ~2959 | Stretching vibration | researchgate.net |
This table is interactive. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of molecules in solution. slideshare.netcore.ac.uk It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. slideshare.net The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. slideshare.net For EGDGE, the ¹H NMR spectrum would show distinct signals for the protons on the ethylene (B1197577) glycol backbone and the protons of the glycidyl (B131873) ether groups. researchgate.net
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in EGDGE will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.
¹⁵N NMR: While less common for EGDGE itself, ¹⁵N NMR can be used to study the reactions of EGDGE with nitrogen-containing compounds, such as amines, by providing information about the nitrogen environment in the resulting adducts. core.ac.uk
NMR is also extensively used to study reaction kinetics and mechanisms by monitoring the changes in the spectra over time.
Table 4: Representative NMR Chemical Shifts for Ethylene Glycol Moieties
| Nucleus | Moiety | Chemical Shift (ppm) | Reference |
| ¹H | CH₂ (in zeolite) | ~4.0 | researchgate.net |
| ¹H | OH (variable) | Temperature dependent | researchgate.net |
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Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. ias.ac.in It relies on the inelastic scattering of monochromatic light, usually from a laser. When the light interacts with a molecule, it can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. This provides a fingerprint spectrum that is specific to the molecule's structure.
For EGDGE, Raman spectroscopy can be used to identify the characteristic vibrational modes of the molecule, including those of the C-C and C-O bonds, as well as the epoxide rings. ias.ac.inchemicalbook.com The technique is particularly useful for studying aqueous solutions and for monitoring reactions in situ, as water is a weak Raman scatterer. ias.ac.inresearchgate.net The Raman spectrum of liquid ethylene glycol shows distinct bands that can be assigned to different vibrational modes, and these can change upon reaction or changes in conformation. researchgate.netchemicalbook.com
Table 5: Characteristic Raman Shifts for Ethylene Glycol
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| C-C Stretch | 863 | Polarized Raman line | ias.ac.in |
| C-OH Symmetric Stretch | 1088 | researchgate.net | |
| CH₂ Bending | 1467 | researchgate.net | |
| CH₂ Symmetric/Asymmetric Stretch | 2890/2955 | researchgate.net |
This table is interactive. You can sort and filter the data.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in assessing the behavior of EGDGE-based materials as a function of temperature. These methods provide critical data on thermal stability, degradation, and transitions related to the curing process.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. wikipedia.org This analysis is instrumental in determining the thermal stability of a material. netzsch.com For polymers, TGA is primarily used to investigate their thermal stability, as most degrade upon heating. wikipedia.org The data obtained can be used to create a global kinetic model, which helps in predicting mass loss rates at various temperatures and understanding long-term storage limitations. electrochem.org
In the context of EGDGE and its derivatives, TGA is used to study the thermal degradation behavior. For instance, in one study, the thermal properties of poly(GMA-co-EGDMA) materials were evaluated using TGA, which revealed multi-staged decomposition patterns. researchgate.net The initial decomposition temperature, determined at a 2% mass loss, was found to be around 210 °C for the parent microspheres. researchgate.net Another study on EPDM elastomers demonstrated that degradation is a complex process, with the activation energy of degradation increasing throughout the process. researchgate.net
TGA can be performed under different atmospheric conditions, such as nitrogen or air. For example, a study on a covalent organic framework showed a lack of significant change up to approximately 310 °C in a nitrogen atmosphere and about 290 °C in air, indicating excellent thermal stability. acs.org The heating rate during TGA can also be varied to study its effect on degradation kinetics. nih.gov
The analysis of TGA data often involves examining the derivative of the TGA curve (DTG), which shows the rate of mass loss. The peak temperature of the DTG curve, along with the onset temperature of mass loss, are key parameters obtained from the analysis. netzsch.com For example, TGA of CsPbI3 showed that dimethyl sulfoxide (B87167) (DMSO) completely evaporates at 120 °C, with no further weight loss observed beyond this temperature. acs.org
Table 1: TGA Decomposition Data for Selected Materials
| Material | Onset Decomposition Temperature (°C) | Atmosphere | Key Observations |
| Poly(GMA-co-EGDMA) Microspheres | ~210 | Inert | Multi-staged decomposition. researchgate.net |
| ZnZn-Salen-Ni COF | ~310 | Nitrogen | Excellent thermal stability. acs.org |
| ZnZn-Salen-Ni COF | ~290 | Air | Excellent thermal stability. acs.org |
| CsPbI3 with DMSO | 120 | Inert | Complete evaporation of DMSO. acs.org |
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for characterizing the curing kinetics of epoxy resins. nih.gov It measures the heat flow associated with material transitions as a function of temperature. During the cross-linking process of a reactive polymer, an exothermic heat flow is released, which is captured by the DSC analyzer. nih.gov This allows for the determination of kinetic parameters such as the activation energy (Ea), the order of the reaction (n), and the total heat of polymerization (ΔH). nasa.gov
The curing kinetics of EGDGE and other epoxy systems are often studied using non-isothermal DSC, where the sample is heated at several constant rates. researchgate.net The peak exotherm temperature (Tp) tends to shift to higher temperatures as the heating rate increases. researchgate.net Methods like those proposed by Kissinger and Ozawa are commonly used to analyze the DSC data and calculate the activation energy. researchgate.net For instance, a study on an epoxy neat-resin showed that the activation energy was not affected by the scan rate, with an average value of 25.6 ± 1.8 kcal/mole. nasa.gov
DSC is also crucial for determining the glass transition temperature (Tg) of the uncured, partially cured, and fully cured material. nih.gov The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a change in the heat capacity of the polymer. nih.gov The glass transition temperature of the fully uncured resin (Tg,0) and the fully cured resin (Tg,∞) can be determined experimentally through DSC. nih.gov For example, a study on an epoxy resin determined a mean Tg,0 of -30.64 °C. nih.gov
The degree of cure (α) at any given time can be calculated by integrating the exothermic peak and normalizing it by the total heat of reaction. imapsjmep.org The relationship between Tg and the degree of cure is an important aspect of understanding the material's properties throughout the curing process.
Table 2: Kinetic and Thermal Parameters from DSC Analysis
| System | Parameter | Value | Method |
| Narmco 5208 epoxy resin | Activation Energy (E) | 25.6 ± 1.8 kcal/mole | Kissinger and Ellerstein methods nasa.gov |
| Fast curing epoxy resin | Total Heat of Reaction (Δh) | 499.8 ± 16.6 J/g | Non-isothermal DSC nih.gov |
| Fast curing epoxy resin | Glass Transition Temperature, uncured (Tg,0) | -30.64 °C | Non-isothermal DSC nih.gov |
| EAN-DDS | Activation Energy (Ea) | Higher than EAN-THPA and EAN-DDM | Ozawa, Kissinger, Flynn–Wall–Ozawa researchgate.net |
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface and internal structure of materials derived from EGDGE, providing insights into their morphology at various scales.
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology, porosity, and cross-linking of materials. researchgate.net It provides high-resolution images of the sample's surface topography. researchgate.net In the context of EGDGE-cross-linked materials, SEM is used to visualize the structure of hydrogels, films, and other polymers.
For example, SEM analysis of hydrogels synthesized from sodium alginate and polyvinyl alcohol revealed that the cross-linking method significantly impacts the physicochemical properties of the hydrogels. researchgate.net In another study, SEM images of composite materials showed a rough and porous surface morphology, which is beneficial for applications like metal ion elimination. researchgate.net The morphology of membrane cross-sections can also be investigated using SEM after preparing the samples, for instance, by sputtering with gold to enhance conductivity. nih.gov Developments in SEM, such as field-emission electron sources, have enabled low-voltage imaging of uncoated polymers. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides nanoscale measurements of surface topography, such as roughness and step height. umbc.edu It can also be used to probe nanomechanical properties like adhesion and stiffness. umbc.edu AFM operates by scanning a sharp probe over the sample surface, and the forces between the tip and the sample are used to generate a three-dimensional image. azooptics.com
AFM is particularly useful for characterizing thin films and hydrogels. For instance, AFM has been used to study the nanomechanical properties of 3D printed poly(ethylene glycol) diacrylate hydrogels, revealing significant increases in modulus with indentation depth. acs.org In another application, AFM was used to characterize the chemical contrast on polyethylene (B3416737) glycol oxide surfaces that were patterned using an electron beam. nih.gov The measurements showed differences in phase lag, friction, and adhesive forces between irradiated and non-irradiated areas. nih.gov
Advanced AFM modes, such as PeakForce Tapping, allow for lower imaging forces, resulting in higher resolution and reduced damage to soft samples. umbc.edu AFM can be performed in both air and liquid environments, making it suitable for studying hydrated samples like hydrogels. stevens.edu
Table 3: AFM Specifications and Capabilities
| Feature | Specification/Capability |
| Vertical Resolution | <50pm RMS uphf.fr |
| Lateral Resolution | 2-150 nm eag.com |
| Standard Imaging Modes | Contact Mode, Tapping Mode, Phase Imaging uphf.fr |
| Advanced Imaging Modes | Magnetic Force Microscopy, Electric Force Microscopy, Kelvin Probe Force Microscopy uphf.freag.com |
| Quantitative Measurements | Surface roughness, step height, adhesion, modulus umbc.edueag.com |
Rheological Characterization of EGDGE-Modified Systems
Rheological characterization is crucial for understanding the flow behavior of EGDGE and its formulations, particularly during processing and application. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force.
For EGDGE-modified systems, rheological measurements provide information on viscosity and its dependence on factors like temperature, shear rate, and the extent of the curing reaction. As an epoxy resin, EGDGE is a thermoset that forms a three-dimensional network during curing. imapsjmep.org This process involves a significant increase in viscosity as the material transitions from a liquid to a gel and finally to a solid state. researchgate.net
The viscosity of epoxy resins can be modified by using reactive diluents like Diethylene glycol diglycidyl ether (DEGDGE), a related compound, which helps in reducing the viscosity for easier processing. wikipedia.org Understanding the rheological properties is essential for optimizing processing parameters in applications such as coatings, adhesives, and composites where EGDGE is used as a cross-linker or reactive diluent. polysciences.comprimescholars.com For example, in the fabrication of superabsorbent polymers, surface cross-linking with EGDGE improves properties like absorbency under load by creating a core-shell structure with varying cross-linking densities. primescholars.com The rheological behavior of such systems is a key factor in achieving the desired final properties.
Viscoelasticity Measurements of Hydrogels
The viscoelastic nature of hydrogels crosslinked with EGDGE is a critical determinant of their performance in various applications. Several techniques are employed to quantify the elastic and viscous responses of these materials.
Common methods for assessing hydrogel viscoelasticity include stress-relaxation tests and dynamic mechanical analysis. In stress-relaxation experiments, a constant strain is applied to the material, and the resulting decay in stress over time is monitored. Dynamic tests involve applying an oscillatory strain and measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. rsc.org
In a study of chitosan (B1678972) cryogels crosslinked with a series of diglycidyl ethers, including EGDGE, the mechanical properties were tunable by varying the crosslinker chain length and concentration. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com Uniaxial compression tests revealed that EGDGE-crosslinked cryogels exhibited the highest stiffness and toughness among the tested crosslinkers at high crosslinking ratios. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com The elastic moduli for these permeable chitosan cryogels could be tailored to range from 10.4 ± 0.8 to 41 ± 3 kPa. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com Similarly, the compressive strength at 75% strain could be adjusted from 11 ± 2 to 33 ± 4 kPa. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com
Mechanical Properties of Chitosan Cryogels Crosslinked with Diglycidyl Ethers
| Property | Range of Values |
|---|---|
| Elastic Modulus | 10.4 ± 0.8 to 41 ± 3 kPa |
| Toughness | 2.68 ± 0.5 to 8.3 ± 0.1 kJ/m³ |
This table presents the range of mechanical properties achieved by varying the crosslinker type (including EGDGE) and concentration in chitosan cryogels. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com
Furthermore, research on hyaluronic acid-based hydrogels crosslinked with polythis compound (PEGDE), a derivative of EGDGE, highlights the importance of crosslinking in achieving desired viscoelastic properties. nih.gov The degree of crosslinking directly influences the material's resistance to enzymatic degradation and its mechanical response. nih.gov
Rheological Properties of Polymer Solutions and Melts
The rheological, or flow, properties of polymer solutions and melts containing EGDGE are fundamental to their processing and application. EGDGE, as a crosslinker, significantly influences the viscosity and behavior of these systems under shear.
In the context of hydrogel precursors, the rheology of the polymer solution before crosslinking is critical. For instance, in the synthesis of spherical hydrogel particles from carboxymethyl cellulose (B213188) (CMC), EGDGE is used as a crosslinking agent in an aqueous solution. researchgate.net As the crosslinking reaction proceeds, the viscosity of the mixed solution increases until a solid hydrogel is formed. researchgate.net
Studies on polyethylene glycol (PEG) solutions and gels, which share a structural backbone with EGDGE, indicate that their rheological behavior can be complex. primescholars.com For example, gels formed from PEG can behave as Newtonian fluids up to a certain shear rate, above which they may exhibit abnormal properties such as a sudden cessation of flow. primescholars.com The viscosity of these gels is also shown to increase with a higher concentration of crosslinking agents. primescholars.com
Rotational Viscosity and Shear-Thinning Behavior
Rotational viscometry is a key technique for characterizing the flow behavior of EGDGE-containing polymer systems. It measures the torque required to rotate a spindle in a fluid, providing information about its viscosity at different shear rates.
For Poly(ethylene glycol) diglycidyl ether, a typical dynamic viscosity is in the range of 40-80 mPa·s at 25°C. amerigoscientific.com This relatively low viscosity makes it an effective reactive diluent in some applications.
When incorporated into polymer networks, such as hydrogels, the resulting material often exhibits non-Newtonian behavior. Hydrogels based on poly(ethylene glycol) diacrylate (PEGDA), a related compound, have been shown to be shear-thinning. nih.gov This means their viscosity decreases as the shear rate increases, a desirable property for injectable materials. nih.gov
Interestingly, some injectable PEG-based hydrogels with dynamic crosslinks have demonstrated shear-thickening behavior at low shear rates, where the viscosity increases with the shear rate. nih.gov However, at higher shear rates, a flow instability can occur, which may facilitate extrusion. nih.gov The addition of components like Poloxamer 407 to PEG-DA formulations can induce ideal shear-thinning properties for applications such as 3D printing. researchgate.net
Computational Chemistry and Modeling of Egdge Interactions
Molecular Dynamics Simulations of EGDGE in Polymer Networks
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow researchers to understand the dynamic behavior and properties of materials, such as polymers, at the atomic scale. In the context of EGDGE, MD simulations are particularly valuable for elucidating its function as a cross-linking agent in polymer networks.
One area of investigation has been the use of EGDGE to cross-link hyperbranched polymers, such as polyimides. Research by Maroulas et al. explored the molecular dynamics in hyperbranched polyimides based on 2,4,6-triaminopyrimidine (B127396) and 4,4′-oxydiphthalic anhydride (B1165640) that were cross-linked with EGDGE. researchgate.net Using techniques like broadband dielectric relaxation spectroscopy, they observed the material's relaxation behaviors. The study found that as the degree of cross-linking with EGDGE increased, the secondary (γ) relaxation slowed down but increased in magnitude. researchgate.net Conversely, the primary (α) relaxation, which is associated with the glass transition, became faster. researchgate.net
This behavior was described as anomalous but was attributed to the interplay of two competing effects: an increase in the free volume within the polymer structure and, simultaneously, an increase in motion constraints imposed by the newly formed cross-links. researchgate.net The micro-branched structure is thought to contribute to an enhancement in fractional free volume (FFV), while the cross-linking restricts the movement of the polymer chains. researchgate.net These simulation-verified findings are crucial for designing materials with specific thermal and mechanical properties. researchgate.net
Table 1: Effects of EGDGE Cross-Linking on Polymer Relaxation Dynamics
| Relaxation Type | Association | Observed Effect with Increased EGDGE Cross-Linking | Attributed Cause | Citation |
| α-Relaxation | Glass Transition | Becomes faster | Increase of free volume and constraints to motion | researchgate.net |
| γ-Relaxation | Localized molecular motion | Becomes slower, increases in magnitude | Sum of opposing effects: increased free volume and increased constraint from cross-links | researchgate.net |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the pathways and energetics of chemical reactions. These calculations can map out the entire reaction mechanism, including transition states and intermediates, providing a level of detail that is often difficult to obtain through experimental means alone.
For instance, while a specific DFT study on the EGDGE curing reaction was not detailed in the provided sources, the methodology can be understood from studies on analogous reactions. A theoretical mechanism for the nucleophilic addition of ethylene (B1197577) glycol to 4-hydroxybut-2-ynenitrile was proposed based on DFT quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net In this type of study, the reaction, often catalyzed, is modeled step-by-step. researchgate.net The process typically involves:
Modeling the initial reactants (e.g., the EGDGE molecule and a curing agent).
Simulating the nucleophilic attack, which in the case of EGDGE would be the attack on one of the epoxide rings.
Identifying the structure and energy of the transition state for the ring-opening reaction.
Modeling the intermediate species formed after the ring opens.
Simulating the subsequent proton transfer or further reaction steps.
The synthesis of EGDGE itself involves the reaction of ethylene glycol and epichlorohydrin (B41342), followed by a ring-closing step using a base like sodium hydroxide (B78521). researchgate.net Quantum chemical calculations could be used to optimize the conditions for this synthesis by modeling the effects of different catalysts or reaction parameters on the reaction's energy barrier. researchgate.net By calculating the energy profile of the reaction, researchers can predict the most favorable pathway and identify potential byproducts.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. SAR provides qualitative relationships, while QSAR provides quantitative, statistically derived models. These approaches are vital for screening chemicals and prioritizing them for further testing.
For glycol ethers, the class of chemicals to which EGDGE belongs, QSAR models have been developed to predict toxicity. In one study, the adult and developmental toxicities of various glycols and glycol ethers to the freshwater polyp Hydra attenuata were modeled. nih.gov The QSAR model was derived using a Partial Least Squares (PLS) regression analysis. nih.gov This approach uses molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a predictive model. The descriptors used in the study encoded key physicochemical properties. nih.gov
Table 2: Molecular Descriptors Used in QSAR Modeling for Glycol Ether Toxicity
| Descriptor Type | Property Encoded | Relevance to Toxicity | Citation |
| Lipophilicity | The molecule's affinity for fatty or non-polar environments. Often related to the 1-octanol/water partition coefficient. | Influences absorption, distribution, and membrane transport. | nih.gov |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to the volume of the molecule and the London dispersion forces it can form. | nih.gov |
| H-bonding Acceptor Ability | The capacity of the molecule to accept a hydrogen bond. | Governs interactions with biological macromolecules like proteins and DNA. | nih.gov |
| H-bonding Donor Ability | The capacity of the molecule to donate a hydrogen bond. | Governs interactions with biological macromolecules. | nih.gov |
By correlating these structural descriptors with experimental toxicity data, the resulting QSAR model could simulate the toxic endpoints for the compounds. nih.gov Such models are valuable for estimating the potential hazards of new or untested glycol ethers, reducing the need for extensive animal testing and guiding the design of safer alternatives.
Q & A
Basic: What are the optimal reaction conditions for synthesizing EGDE from polyethylene glycol (PEG) and epichlorohydrin?
Methodological Answer:
EGDE synthesis typically involves nucleophilic ring-opening of epichlorohydrin by PEG in the presence of catalysts like tetrabutylammonium chloride (TBAC) and sodium hydroxide. Key parameters include:
- Molar ratio: A PEG:epichlorohydrin ratio of 1:2–1:3 ensures complete glycidylation.
- Catalyst concentration: 1–2 wt% TBAC maximizes epoxy group formation while minimizing side reactions.
- Reaction time: 4–6 hours at 60–80°C under nitrogen atmosphere to prevent oxidation .
Post-synthesis, epoxy values (a measure of crosslinking potential) should be quantified via titration (e.g., HCl/dioxane method) to validate efficiency .
Advanced: How does EGDE enhance crosslinking efficiency in polymer networks compared to other diepoxides?
Methodological Answer:
EGDE’s aliphatic structure and short ethylene spacer enable rapid ring-opening reactions with amines, thiols, or hydroxyl groups, forming stable ether linkages. Its superiority over aromatic diepoxides (e.g., bisphenol A diglycidyl ether) is evident in:
- Flexibility: Ethylene spacers reduce steric hindrance, improving mobility in crosslinked networks (e.g., hydrogels).
- Compatibility with hydrophilic matrices: EGDE integrates seamlessly into PEG-based systems, enhancing mechanical properties (e.g., pTMC hydrogels achieved 80% polymer concentration with EGDE crosslinking) .
Validate crosslinking efficiency via rheology (gelation time) or differential scanning calorimetry (DSC) to monitor curing kinetics .
Basic: What analytical techniques characterize EGDE’s structural and thermal properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies glycidyl ether peaks (δ 2.6–3.4 ppm for oxirane protons) and quantifies purity.
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 910 cm⁻¹ (oxirane ring) and 1,100 cm⁻¹ (C-O-C ether) confirm functional groups.
- Thermogravimetric Analysis (TGA): Degradation onset >200°C indicates thermal stability, critical for high-temperature applications .
Advanced: How can researchers resolve contradictions in reported biocompatibility of EGDE-crosslinked materials?
Methodological Answer:
Discrepancies arise from residual toxic byproducts (e.g., unreacted EGDE or oligomers). Mitigation strategies include:
- Purification: Dialysis or solvent extraction removes unreacted monomers.
- Sterilization: X-ray irradiation (25 kGy) preserves structural integrity while eliminating microbial contaminants .
- Alternative crosslinkers: Polyethylene glycol diglycidyl ether (longer spacers) reduces cytotoxicity in biomedical hydrogels .
Validate biocompatibility via ISO 10993-5 cytotoxicity assays using fibroblast or endothelial cell lines .
Advanced: What experimental designs optimize EGDE’s role in electrochemical hydrogels for enzyme wiring?
Methodological Answer:
EGDE’s diepoxy groups enable covalent immobilization of redox enzymes (e.g., glucose oxidase) in conductive polymers. Key steps:
- Co-crosslinking: Mix EGDE with polyaniline and enzyme in pH 7.2 buffer to form a hydrogel network.
- Electrochemical activation: Apply 0.3 V (vs Ag/AgCl) to stabilize electron transfer, achieving current densities >225 μA/cm² .
Characterize conductivity via cyclic voltammetry and enzyme activity via chronoamperometry .
Basic: How does EGDE’s molecular structure influence its reactivity in epoxy-amine systems?
Methodological Answer:
EGDE’s two terminal oxirane rings undergo nucleophilic attack by primary/secondary amines. The ethylene spacer:
- Reduces steric hindrance , accelerating amine-epoxy reactions compared to bulkier diepoxides.
- Modifies glass transition temperature (Tg): Shorter spacers (e.g., EGDE vs. polythis compound) increase Tg due to restricted chain mobility.
Monitor reaction progress using near-infrared (NIR) spectroscopy to track oxirane ring consumption .
Advanced: What strategies mitigate EGDE’s toxicity in biomedical applications without compromising crosslinking?
Methodological Answer:
- Controlled stoichiometry: Limit EGDE to 10–20 mol% relative to polymer precursors to minimize residual monomers.
- Post-curing extraction: Soak crosslinked matrices in ethanol/water (70:30) for 48 hours to leach unreacted EGDE.
- Hybrid crosslinkers: Blend EGDE with less toxic alternatives (e.g., genipin) to maintain mechanical strength .
Quantify residual EGDE via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .
Advanced: How does EGDE facilitate CO2 dissolution in enzymatic reactors for formate production?
Methodological Answer:
EGDE’s ether oxygen atoms interact with CO2 via Lewis acid-base interactions, increasing solubility in aqueous media. In formate dehydrogenase systems:
- Concentration optimization: 5–10 mM EGDE balances CO2 dissolution and enzyme activity.
- CLEA stabilization: Cross-link enzyme aggregates (CLEAs) with EGDE to enhance NAD+ cofactor retention .
Measure CO2 solubility via headspace gas chromatography and enzyme kinetics via UV-Vis spectroscopy (NADH depletion at 340 nm) .
Basic: What safety protocols are critical when handling EGDE in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
- Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats prevent dermal contact (skin irritation risk).
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., 15-minute eye irrigation with water if exposed) .
Advanced: How do molecular weight variations in PEG precursors affect EGDE’s crosslinking performance?
Methodological Answer:
Lower MW PEG (e.g., 200–400 g/mol) increases crosslink density due to shorter chain lengths, enhancing rigidity. Higher MW PEG (e.g., 1000 g/mol) improves flexibility but reduces mechanical strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
